2,4-Dimethyl-5-sulfamoylbenzoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,4-dimethyl-5-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-5-3-6(2)8(15(10,13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIVRTVICDLGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physical and chemical properties of CAS 2763-96-4
This guide serves as a comprehensive technical dossier on Muscimol (CAS 2763-96-4) , designed for application scientists and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and pharmacological mechanisms into a navigable format.
Isoxazole-Based GABA-A Agonist & Neural Probe
Part 1: Executive Technical Summary
Muscimol (5-aminomethyl-3-isoxazolol) is a potent, selective orthosteric agonist of the GABA-A receptor.[1] Structurally, it is a semi-rigid analogue of the inhibitory neurotransmitter
This compound acts as a critical "key" in neuropharmacology, capable of distinguishing between synaptic (phasic) and extrasynaptic (tonic) GABAergic inhibition, with a noted high affinity for
Part 2: Physicochemical Architecture
Muscimol acts as a zwitterion at physiological pH. This electronic distribution is critical for its ability to mimic the charge density of GABA while maintaining the lipophilicity required for membrane transport.
Core Properties Table
| Property | Value | Technical Context |
| CAS Number | 2763-96-4 | Unique Identifier |
| IUPAC Name | 5-(Aminomethyl)-1,2-oxazol-3-ol | Also known as Pantherine, Agarin |
| Formula | MW: 114.10 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 175°C (Decomposes) | High lattice energy due to zwitterionic bonding |
| Solubility | Water (highly soluble), MeOH, 0.05M HCl | Insoluble in non-polar solvents (EtOAc, Hexane) |
| pKa Values | Exists as a zwitterion at pH 7.4 | |
| LogP | -1.71 (Experimental) | Hydrophilic, yet crosses BBB via active transport (GAT systems) |
Structural Bioisosterism
The 3-isoxazolol ring system serves as a bioisostere for the carboxylic acid group of GABA. The delocalization of the negative charge across the oxygen and nitrogen of the isoxazole ring mimics the carboxylate anion, while the amine side chain mimics the GABA amine.
Figure 1: Structural relationship showing how the rigid isoxazole ring of Muscimol mimics the flexible carboxylate tail of GABA, locking it into an active conformation.
Part 3: Pharmacology & Mechanism of Action
Receptor Binding Dynamics
Muscimol is an orthosteric agonist , meaning it binds to the same site as GABA (the interface between
-
High Affinity Binding: Muscimol exhibits nanomolar affinity for GABA-A receptors containing the
-subunit (often found extrasynaptically).[2] -
Tonic Inhibition: By activating these extrasynaptic receptors, Muscimol induces a persistent "tonic" chloride current, unlike the transient "phasic" current of synaptic GABA.
-
Metabolic Stability: While GABA is rapidly degraded by GABA-transaminase (GABA-T), Muscimol is a very poor substrate for this enzyme, leading to a prolonged half-life in vivo.
Figure 2: Signal transduction pathway illustrating Muscimol's binding and downstream inhibitory effects.
Part 4: Experimental Protocols
Protocol A: Isolation via Decarboxylation (From A. muscaria)
Note: This utilizes the natural precursor Ibotenic Acid.[3]
-
Extraction: Homogenize fungal biomass in methanol. Filter and concentrate to obtain crude extract containing Ibotenic Acid.
-
Decarboxylation (Critical Step):
-
Purification:
-
Load supernatant onto a cation-exchange column (e.g., Dowex 50W).
-
Wash with water to remove sugars/anions.
-
Elute Muscimol with 1.0 M
. -
Recrystallize from Methanol/Water.
-
Protocol B: Handling & Storage (Self-Validating Workflow)
Muscimol is chemically stable but physically sensitive.
-
Solubilization: Dissolve in water or saline. Avoid basic pH for long-term storage, as the isoxazole ring can undergo ring-opening hydrolysis under strong basic conditions.
-
Storage: Lyophilized powder is stable at -20°C for years. Aqueous solutions degrade within 24–48 hours at room temperature.
Figure 3: Decision tree for the handling and storage of Muscimol to prevent hydrolytic degradation.
Part 5: Toxicology & Safety
-
Hazard: Muscimol is a potent CNS depressant.[7]
-
LD50: ~45 mg/kg (Oral, Rat), ~2.5 mg/kg (IV, Mouse).
-
Symptoms: Ataxia, sedation, visual distortions, muscle twitching.
-
Antidote: There is no specific antagonist antidote (Flumazenil acts on the benzodiazepine site and is ineffective against orthosteric agonists like Muscimol). Treatment is supportive.
References
-
Krogsgaard-Larsen, P., et al. (1977). GABA agonists.[1][8][9][7][10][11][12][13] Resolution, absolute stereochemistry, and enantioselectivity of the GABA analogue 5-(1-aminoethyl)-3-isoxazolol. Journal of Neurochemistry. Link
-
Frølund, B., et al. (2002).[1] GABA(A) receptor ligands and their therapeutic potentials. Current Topics in Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4266, Muscimol.Link
-
Chandra, D., et al. (2010). Extrasynaptic GABA-A receptors are high-affinity muscimol receptors. Proceedings of the National Academy of Sciences. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Muscimol.[8][7][14]Link
Sources
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of muscimol with 4-aminobutyrate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luminita.co [luminita.co]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Muscimol - Wikipedia [en.wikipedia.org]
- 10. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MUSCIMOL [drugs.ncats.io]
- 12. Exploration of Muscimol's Metabolic Pathways in Humans [eureka.patsnap.com]
- 13. The Stability of Muscimol Under Various Environmental Conditions [eureka.patsnap.com]
- 14. fda.gov [fda.gov]
solubility data of 2,4-Dimethyl-5-sulfamoylbenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2,4-Dimethyl-5-sulfamoylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2,4-Dimethyl-5-sulfamoylbenzoic acid in various organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust scientific approach for its determination. We will delve into the theoretical underpinnings of solubility, present established experimental protocols, and discuss the interpretation of solubility data, using structurally related compounds as illustrative examples. This guide is intended to serve as a practical resource for researchers and professionals in the field of drug development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. For an API to be effective, it must first dissolve in a physiological medium to be absorbed into the systemic circulation. Poor solubility can lead to low and variable bioavailability, hindering the development of a safe and effective drug product.
2,4-Dimethyl-5-sulfamoylbenzoic acid, with the molecular formula C9H11NO4S, is a compound of interest for which a thorough understanding of its solubility characteristics is essential for any potential pharmaceutical application. This guide will equip the researcher with the necessary knowledge to systematically investigate its solubility in a range of organic solvents, a crucial step in pre-formulation studies, process chemistry, and the design of appropriate dosage forms.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding. For 2,4-Dimethyl-5-sulfamoylbenzoic acid, its molecular structure, featuring both polar (carboxylic acid, sulfonamide) and non-polar (dimethylated benzene ring) moieties, suggests a nuanced solubility profile.
Several factors influence solubility:
-
Physicochemical Properties of the Solute: The crystal lattice energy, melting point, and pKa of 2,4-Dimethyl-5-sulfamoylbenzoic acid will significantly impact its solubility. While specific experimental data for this compound is limited[1], related compounds such as 2,4-dichloro-5-sulfamoylbenzoic acid exhibit a high melting point (230-232°C), suggesting a stable crystal lattice that requires considerable energy to disrupt[2].
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent are key determinants of its ability to solvate the solute molecules.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic.
-
pH: For ionizable compounds like 2,4-Dimethyl-5-sulfamoylbenzoic acid, the pH of the medium will dictate the extent of ionization and, consequently, solubility. The carboxylic acid group will be deprotonated at higher pH, while the sulfonamide group can also exhibit acidic properties.
Solubility of Structurally Related Compounds: An Insightful Analogy
In the absence of direct data for 2,4-Dimethyl-5-sulfamoylbenzoic acid, examining the solubility of structurally similar diuretics provides valuable context.
| Compound | Solvent | Solubility | Reference |
| Bumetanide | Ethanol | ~14 mg/mL | [3] |
| DMSO | ~25 mg/mL | [3][4] | |
| Dimethyl formamide (DMF) | ~33 mg/mL | [3] | |
| Methanol | Soluble | [5][6] | |
| Acetone | Soluble | [4][6] | |
| Furosemide | Ethanol | ~10 mg/mL | [7] |
| DMSO | ~30 mg/mL | [7] | |
| Dimethyl formamide (DMF) | ~30 mg/mL | [7] | |
| Methanol | Soluble | [8][9] | |
| Acetone | Soluble | [8][9] | |
| Torsemide | DMSO | ~1 mg/mL[10], 18 mg/mL[11] | |
| Dimethyl formamide (DMF) | ~1 mg/mL | [10] | |
| Methanol | Soluble | [12] |
This data suggests that polar aprotic solvents like DMSO and DMF are generally good solvents for this class of compounds, likely due to their ability to disrupt the crystal lattice and form strong intermolecular interactions with the solute. Alcohols like ethanol and methanol also demonstrate reasonable solvating power. Based on these trends, a starting point for the experimental determination of 2,4-Dimethyl-5-sulfamoylbenzoic acid solubility would include these solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for its reliability[13][14][15][16].
Materials and Equipment
-
2,4-Dimethyl-5-sulfamoylbenzoic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Figure 1: A schematic of the shake-flask solubility determination workflow.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,4-Dimethyl-5-sulfamoylbenzoic acid to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Immediate dilution of the filtrate may be necessary to prevent precipitation[14].
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of 2,4-Dimethyl-5-sulfamoylbenzoic acid of known concentrations in the respective solvent.
-
Analyze the calibration standards and the filtered samples by a validated HPLC method. HPLC is preferred over UV spectrophotometry as it can separate the API from any potential impurities or degradation products[13].
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2,4-Dimethyl-5-sulfamoylbenzoic acid in the samples from the calibration curve.
-
Data Interpretation and Thermodynamic Modeling
The experimental solubility data can be further analyzed using thermodynamic models to gain deeper insights into the dissolution process.
Relationship between Solvent Properties and Solubility
Figure 2: The influence of key solvent properties on solubility.
By plotting the experimentally determined solubility against various solvent parameters (e.g., dielectric constant, Hansen solubility parameters), quantitative structure-property relationships (QSPRs) can be developed. This can aid in the selection of optimal solvent systems for formulation and manufacturing processes.
Thermodynamic Models
Several thermodynamic models can be used to correlate and predict solubility data. Empirical models like the Yaws model and the λh model are often used due to their simplicity and good correlation capabilities[17]. These models typically relate the mole fraction solubility to temperature.
More complex activity coefficient models, such as the NRTL (Non-Random Two-Liquid) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) models, can also be employed to predict solubility based on the molecular structures of the solute and solvent[18].
Conclusion
While direct, published solubility data for 2,4-Dimethyl-5-sulfamoylbenzoic acid in organic solvents is currently scarce, a systematic and scientifically rigorous approach to its determination is readily achievable. By leveraging knowledge from structurally analogous compounds and employing established experimental methodologies such as the shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding formulation development, ensuring product stability, and ultimately, for the successful translation of this compound into a potential therapeutic agent. This guide provides the foundational knowledge and practical steps necessary to embark on this critical aspect of pharmaceutical research.
References
- Vertex AI Search. Torsemide - Solubility of Things.
- Cayman Chemical. (2022, October 26).
- Cayman Chemical. (2022, November 17).
- Cayman Chemical. (2017, January 24).
- Tripathi D, et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Furosemide (Frusemide). In Pharmaceutical Drugs.
- Japanese Pharmacopoeia. Bumetanide.
- Thermo Fisher Scientific. Bumetanide, 98+%.
- AIP Publishing. (n.d.). Spectrofluorometric Determination of Furosemide in Some Pharmaceutical Product Using Acriflavine as a Reagent.
- ChemicalBook. Furosemide CAS#: 54-31-9.
- LookChem. Bumetanide.
- Sigma-Aldrich. Furosemide (F4381)
- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PubMed. (2002, January 15). Crystal forms of torasemide: new insights.
- TAPI. (2018, July 26). Solving solubility issues in modern APIs.
- World Health Organiz
- Sigma-Aldrich. Torsemide = 98 HPLC, solid 56211-40-6.
- RSC Publishing. (2025, September 8).
- PMC. (2025, July 3). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.
- SciSpace. A thermodynamic model for solution behavior and solid-liquid equilibrium in Na-K-Mg-Ca-Al(III).
- ResearchGate.
- APExBIO. Torsemide - Potent Diuretic for Fluid Retention.
- Emmace.
- PubMed. (2018, February 6).
- Muby Chemicals. (2024, January 10). 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS.
- ACS Publications. (2022, September 26).
- The Open Chemical Engineering Journal. (2023, February 10). Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems.
- INTRODUCTION: THE SOLUBILITY OF SOLIDS IN LIQUIDS.
- PubChemLite. 2,4-dimethyl-5-sulfamoylbenzoic acid (C9H11NO4S).
- Pharma Excipients. (2021, October 11). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
- BLD Pharm. 926207-60-5|2,4-Dimethyl-5-sulfamoylbenzoic acid.
- PubChem. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897.
- Fisher Scientific. SAFETY DATA SHEET - 2,4-Dichloro-5-sulfamoylbenzoic acid.
- ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
- Sigma-Aldrich. Solvent Miscibility Table.
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
Sources
- 1. PubChemLite - 2,4-dimethyl-5-sulfamoylbenzoic acid (C9H11NO4S) [pubchemlite.lcsb.uni.lu]
- 2. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Bumetanide, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. lookchem.com [lookchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Torsemide = 98 HPLC, solid 56211-40-6 [sigmaaldrich.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. who.int [who.int]
- 15. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems [openchemicalengineeringjournal.com]
Navigating the Safety Profile of 2,4-Dimethyl-5-sulfamoylbenzoic Acid: A Technical Guide for Researchers
An In-Depth Analysis for Drug Development Professionals
Introduction
2,4-Dimethyl-5-sulfamoylbenzoic acid is a bespoke chemical entity with potential applications in medicinal chemistry and drug development. As with any novel compound, a thorough understanding of its safety and handling characteristics is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive analysis of the available safety data for 2,4-Dimethyl-5-sulfamoylbenzoic acid and its structurally related analogs. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to conduct risk assessments, establish safe handling procedures, and respond effectively to emergencies.
Hazard Identification and Classification
Based on the analysis of surrogate data, 2,4-Dimethyl-5-sulfamoylbenzoic acid should be treated as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory tract irritation.
GHS Hazard Classification (Presumed):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
Signal Word: Warning or Danger[1][2]
Hazard Pictograms:
Risk Assessment and Exposure Controls
A comprehensive risk assessment is the cornerstone of safe laboratory practice. The following sections detail the necessary exposure controls and personal protective equipment (PPE) required when handling 2,4-Dimethyl-5-sulfamoylbenzoic acid.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Ventilation: All handling of 2,4-Dimethyl-5-sulfamoylbenzoic acid, particularly when dealing with the solid form, should be conducted in a well-ventilated area.[2][5] A certified chemical fume hood is strongly recommended to minimize the inhalation of dust or aerosols.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards are mandatory.[2]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[2]
Figure 1: Hierarchy of controls for managing exposure to hazardous chemicals.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air.[1][4] If breathing is difficult or stops, provide artificial respiration. Seek medical attention if you feel unwell.[1]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][4] If skin irritation persists, seek medical advice.[1]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.[2]
-
Clean-up: For a solid spill, carefully sweep or scoop up the material to avoid generating dust.[2] Place the material in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Figure 2: Workflow for responding to a chemical spill.
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for long-term safety.
-
Handling: Avoid contact with skin, eyes, and clothing.[1][5] Do not breathe dust.[3] Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of 2,4-Dimethyl-5-sulfamoylbenzoic acid and its close analog, 2,4-Dichloro-5-sulfamoylbenzoic acid.
| Property | 2,4-Dimethyl-5-sulfamoylbenzoic acid | 2,4-Dichloro-5-sulfamoylbenzoic acid |
| Molecular Formula | C₉H₁₁NO₄S[6] | C₇H₅Cl₂NO₄S[7] |
| Molecular Weight | 229.25 g/mol | 270.09 g/mol [7] |
| Appearance | White to off-white powder/crystals | White to off-white powder/crystals[8] |
| Melting Point | Not available | 230-232 °C[8] |
| Solubility | Not available | Slightly soluble in DMSO and heated methanol[8] |
Toxicological Information
Detailed toxicological studies on 2,4-Dimethyl-5-sulfamoylbenzoic acid are not publicly available. The information below is based on the presumed hazards from structural analogs.
-
Acute Toxicity: May be harmful if swallowed.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][4]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[3]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.[2][3]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Conclusion
While a specific Safety Data Sheet for 2,4-Dimethyl-5-sulfamoylbenzoic acid is not currently available, a conservative approach to its handling is warranted based on the known hazards of its structural analogs. Researchers and drug development professionals must adhere to the principles of good laboratory practice, including the consistent use of engineering controls and appropriate personal protective equipment. A thorough, experiment-specific risk assessment should always be conducted before commencing any work with this compound. By following the guidelines outlined in this technical guide, the risks associated with the handling of 2,4-Dimethyl-5-sulfamoylbenzoic acid can be effectively managed, ensuring a safe and productive research environment.
References
- TCI Chemicals. (2025, July 7). SAFETY DATA SHEET: 2,4-Dichloro-5-sulfamoylbenzoic Acid.
- Fisher Scientific. (2024, July 19).
- CymitQuimica. (2026, February 11). SAFETY DATA SHEET: 2-Nitro-4-sulfamoylbenzoic acid.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2,4-Dichloro-5-sulfamoylbenzoic acid.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2,4-Dichloro-5-sulphamoylbenzoic acid.
- Sigma-Aldrich. (2024, September 7).
- Spectrum Chemical. (2015, July 15).
-
PubChem. (n.d.). 2,4-dimethyl-5-sulfamoylbenzoic acid. Retrieved February 15, 2026, from [Link]
- Muby Chemicals. (2024, January 10). 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS.
Sources
- 1. 926207-60-5|2,4-Dimethyl-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1154996-56-1|2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid|BLD Pharm [bldpharm.com]
- 3. product.lottechem.com [product.lottechem.com]
- 4. 2,4-Dimethyl-5-sulfamoylbenzoic acid - CAS:926207-60-5 - 阿镁生物 [amaybio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 1505271-21-5|2-Ethyl-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
molecular weight and formula of 5-sulfamoyl-2,4-dimethylbenzoic acid
An In-depth Technical Guide to 2,4-Dichloro-5-sulfamoylbenzoic Acid
A Note on Chemical Nomenclature: This guide focuses on the compound 2,4-dichloro-5-sulfamoylbenzoic acid (CAS No. 2736-23-4), a significant intermediate in pharmaceutical synthesis. While the initial query referred to "5-sulfamoyl-2,4-dimethylbenzoic acid," the dichloro-substituted compound is substantially more prevalent in scientific literature and commercial availability. The principles and methodologies discussed herein may still offer valuable insights for structurally related molecules.
Introduction
2,4-Dichloro-5-sulfamoylbenzoic acid, also known by synonyms such as Lasamide, is a halogenated aromatic carboxylic acid derivative featuring a sulfonamide functional group.[1] It serves as a critical intermediate in the synthesis of various pharmacologically active compounds, most notably the potent loop diuretic, Furosemide.[2] Its molecular structure, which combines a carboxylic acid, a sulfonamide, and two chlorine atoms on a benzene ring, provides a versatile scaffold for medicinal chemistry and drug development.[1][3] This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its role in the development of therapeutic agents.
Physicochemical Properties
2,4-Dichloro-5-sulfamoylbenzoic acid is a white to off-white crystalline solid.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO₄S | [2][4][5][6] |
| Molecular Weight | 270.09 g/mol | [2][4][6] |
| CAS Number | 2736-23-4 | [1][4][5] |
| Appearance | White to off-white crystalline powder | [1][2][7] |
| Melting Point | 230-232 °C (with decomposition) | [7][8] |
| Solubility | Insoluble in water; slightly soluble in DMSO and heated methanol. | [1][7][8] |
| pKa | 2.08 ± 0.25 (Predicted) | [1][8] |
Synthesis and Purification
The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the chlorosulfonation of 2,4-dichlorobenzoic acid.[9][10]
Experimental Protocol: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid
-
Sulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid.[11][12] N-methylpyrrolidone can be used as a solvent and sodium sulfate as a catalyst.[11][12] The reaction mixture is heated to facilitate the electrophilic aromatic substitution, yielding 2,4-dichloro-5-carboxybenzenesulfonyl chloride.[11][12]
-
Ammonification: The resulting sulfonyl chloride is then carefully added to a cooled solution of ammonia water.[11][12] This nucleophilic substitution reaction replaces the chloride of the sulfonyl chloride group with an amino group, forming the sulfonamide.
-
Acidification: The reaction mixture is acidified, typically with hydrochloric acid, to a pH of 1-2.[11] This step protonates the carboxylate and sulfonamide groups, causing the product to precipitate out of the solution.
-
Purification: The crude product is collected by filtration and washed with water.[11] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[11]
Caption: Synthetic workflow for 2,4-dichloro-5-sulfamoylbenzoic acid.
Mechanism of Action and Biological Significance
The primary interest in 2,4-dichloro-5-sulfamoylbenzoic acid stems from its role as a precursor to pharmacologically active molecules. The sulfonamide moiety is a key pharmacophore that can interact with various biological targets.
Derivatives of this compound have been investigated for their potential as:
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs).[13] Novel derivatives have been synthesized and evaluated for their inhibitory activity against various CA isoforms, including those associated with tumors (hCAs IX and XII).[13][14]
-
Antidiabetic Agents: Some derivatives have shown inhibitory potential against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[9][10] By inhibiting these enzymes, these compounds can help to reduce postprandial hyperglycemia.[9][10]
Caption: Biological targets and therapeutic potential of derivatives.
Analytical Methods for Characterization and Impurity Profiling
Ensuring the purity of 2,4-dichloro-5-sulfamoylbenzoic acid is critical for its use in pharmaceutical manufacturing. Several analytical techniques can be employed for its characterization and the detection of trace impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the analysis of non-volatile compounds like 2,4-dichloro-5-sulfamoylbenzoic acid.[15]
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation: Prepare a stock solution of the compound and any known impurities in a suitable diluent, such as a mixture of acetonitrile and water.[15] Create a series of working standards by serial dilution. Dissolve the sample to be analyzed in the same diluent.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[16][17]
-
Detection: UV detection at a suitable wavelength (e.g., determined by a UV scan, often around 326 nm for similar compounds) is employed.[18]
-
-
Data Analysis: The retention time is used for identification, and the peak area is used for quantification against the calibration curve generated from the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, particularly for trace impurity analysis, LC-MS/MS is the method of choice.[15][19]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Similar to HPLC, with the use of high-purity solvents suitable for mass spectrometry.[15]
-
LC Separation: Ultra-Performance Liquid Chromatography (UPLC) can be used for higher resolution and faster analysis times.[15]
-
MS/MS Detection:
Caption: General analytical workflow for purity assessment.
Conclusion
2,4-Dichloro-5-sulfamoylbenzoic acid is a cornerstone intermediate in the synthesis of a variety of biologically active molecules. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in drug discovery and development. A thorough understanding of its synthesis and the application of robust analytical methods are essential to ensure the quality and efficacy of the final pharmaceutical products derived from this important compound.
References
-
Muby Chemicals. (2024, January 10). 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID | CAS 2736-23-4. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid. Retrieved from [Link]
-
Paruszewski, R. (1972). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta Poloniae Pharmaceutica, 29(6), 564–568. Retrieved from [Link]
-
Kumar, V., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(7), 735-746. Retrieved from [Link]
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Shreeneel Chemicals. (n.d.). 2-4-Dichloro-5-Sulfamoyl Benzoic Acid (Lasamide). Retrieved from [Link]
-
Agilent Technologies. (2007, December 17). Analysis of Pharmaceuticals in Water by SPE and LC/MS/MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). QUICK-REFERENCE METHOD GUIDE. Retrieved from [Link]
-
Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]
-
Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Chen, C., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(28), 3433–3438. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]
-
Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(8), 1283–1299. Retrieved from [Link]
-
DrugMAP. (n.d.). Details of the Drug | 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-4-Dichloro-5-Sulfamoyl Benzoic Acid (Lasamide) at Best Price, Manufacturer & Supplier, Ankleshwar [shreeneels.net]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID | CAS 2736-23-4 [matrix-fine-chemicals.com]
- 6. 2,4-Dichloro-5-sulfamoylbenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 8. 2,4-Dichloro-5-sulfamoylbenzoic acid | 2736-23-4 [amp.chemicalbook.com]
- 9. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 12. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unibs.it [iris.unibs.it]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Comprehensive Guide to the Solid-State Analysis of 2,4-Dimethyl-5-sulfamoylbenzoic Acid
Part 1: Executive Summary & Strategic Context
2,4-Dimethyl-5-sulfamoylbenzoic acid (DMSBA) represents a critical structural analog to Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid), a key intermediate in the synthesis of loop diuretics like furosemide. While the chlorinated analogs are well-characterized in literature, the methylated variant presents unique crystallographic challenges due to the disruption of halogen-bonding networks and the introduction of steric bulk via methyl groups.
This guide provides a first-principles protocol for the crystal structure analysis of DMSBA. Unlike routine analysis, this workflow is designed for ab initio structural determination , assuming no prior unit cell data exists in the Cambridge Structural Database (CSD). The focus is on resolving the competition between the carboxylic acid and sulfonamide moieties for hydrogen-bonding dominance—a phenomenon known as supramolecular synthon interference .
Key Chemical Properties
| Property | Value / Characteristic | Relevance to Crystallography |
| Formula | Light atom structure; requires high-angle data for precision. | |
| H-Bond Donors | 3 (-COOH, -SO | High potential for polymorphism; solvent choice is critical. |
| H-Bond Acceptors | 4 (Carbonyl O, Sulfonyl O) | Multiple acceptor sites drive complex packing motifs. |
| Sterics | 2,4-Dimethyl substitution | Methyl rotation may induce disorder; requires low-temp (100 K) data collection. |
Part 2: Experimental Protocols
Crystal Growth Strategy (The "Black Box" Approach)
Since specific solubility curves for DMSBA are unpublished, we utilize a polarity-gradient screening matrix . The goal is to grow single crystals suitable for SCXRD (
Protocol: Vapor Diffusion & Slow Evaporation
-
Solvent Selection:
-
Primary Solvents (Good Solubility): Methanol, Ethanol, Acetone.
-
Anti-Solvents (Poor Solubility): Water, Hexane, Toluene.
-
-
Setup:
-
Prepare a saturated solution of DMSBA in Acetone (approx. 20 mg/mL) at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds.
-
Method A (Slow Evaporation): Place in a small vial, cover with Parafilm, and pierce 3-4 distinct holes. Store at 4°C to reduce kinetic energy and promote ordered packing.
-
Method B (Vapor Diffusion): Place the acetone solution in an inner vial. Place this vial inside a larger jar containing Hexane . Seal the outer jar. The hexane will diffuse into the acetone, slowly lowering solubility.
-
Expert Insight: Sulfonamides often form solvates. If crystals degrade upon removal from mother liquor, mount them immediately in Paratone-N oil and flash-cool to 100 K.
Single Crystal X-Ray Diffraction (SCXRD) Workflow
This protocol ensures publication-quality data (R1 < 5%) and robust handling of potential disorder.
Step-by-Step Data Collection:
-
Mounting: Select a block-like crystal under a polarizing microscope. Extinguish light to check for singularity (sharp extinction). Mount on a Mitegen loop using cryo-oil.
-
Screening: Collect 30 frames (10 seconds/frame) to determine the unit cell.
-
Go/No-Go Criteria: If diffraction spots are streaky or split, discard. If spots are sharp out to 0.8 Å resolution, proceed.
-
-
Data Strategy:
-
Temperature: 100 K (Nitrogen stream). Crucial for freezing methyl group rotations.
-
Source: Mo-K
( Å) or Cu-K ( Å). Cu is preferred for this organic light-atom structure to maximize scattering intensity. -
Completeness: Aim for >99.5% completeness up to
(Mo) or (Cu). -
Redundancy: >4.0 to ensure accurate intensity statistics.
-
Part 3: Structural Analysis & Supramolecular Synthons
This is the core analytical phase. You are not just solving a structure; you are defining the interaction hierarchy .
The Synthon Competition
In DMSBA, two primary functional groups compete for hydrogen bonding: the Carboxylic Acid (-COOH) and the Sulfonamide (-SO
Expected Motifs (Graph Set Notation):
-
Homosynthons (Acid-Acid): The classic carboxylic acid dimer
. This is the thermodynamic baseline. -
Heterosynthons (Acid-Sulfonamide): An interaction where the sulfonamide nitrogen donates to the carbonyl oxygen, and the carboxylic hydroxyl donates to the sulfonyl oxygen.
-
Catemers: Infinite chains (
or ) formed if the steric bulk of the 2,4-dimethyl groups prevents dimer formation.
Analysis Workflow (DOT Diagram):
Caption: Logical workflow for the structural determination of DMSBA, from crystal selection to supramolecular validation.
Refinement Causality
-
Why Anisotropic Refinement? All non-hydrogen atoms (C, N, O, S) must be refined anisotropically to model thermal vibration ellipsoids. If ellipsoids are elongated, it indicates disorder (likely in the sulfonamide group).
-
Hydrogen Treatment:
-
C-H bonds: Constrain using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl).
-
N-H and O-H bonds: Locate in the Difference Fourier Map. If unstable, restrain distance (DFIX 0.86 for N-H, 0.82 for O-H) but allow direction to refine freely to accurately map the H-bond network.
-
Part 4: Data Presentation & Validation[1]
Once the structure is solved, summarize the quantitative metrics in the following format. This table serves as the "Quality Control" certificate for the analysis.
Crystallographic Data Summary Table (Template)
| Parameter | Description | Acceptance Criteria |
| Space Group | Symmetry classification (e.g., | Must match systematic absences. |
| R-Factor ( | Measure of agreement between model and data | < 0.05 (5%) is the gold standard. |
| Goodness of Fit (GoF) | Statistical fit quality | Should be close to 1.0 . |
| Completeness | % of unique reflections measured | > 99% required for publication. |
| Residual Density | Peaks in difference map ( | < 1.0 . High peaks near S atoms are artifacts; elsewhere indicate errors. |
Hirshfeld Surface Analysis
To validate the supramolecular packing, generate Hirshfeld surfaces mapped with
-
Red Spots: Indicate strong hydrogen bonds (shorter than van der Waals radii).
-
White Regions: Indicate van der Waals contacts.
-
Fingerprint Plot: Look for the characteristic "spikes" at the bottom left.
-
Sharp Spike: O...H interactions (Hydrogen bonding).[1]
-
Diffuse Region: H...H interactions (Packing forces).
-
Self-Validating Check: If the Hirshfeld surface shows red spots not associated with the expected N-H...O or O-H...O interactions, the structure may be a solvate or have unresolved disorder.
References
-
Bolla, G., & Nangia, A. (2016).[2] Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 6(4), 751-760.[3] Link
-
PubChem. (2025).[4] 2,4-Dimethyl-5-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Link
-
Gelbrich, T., et al. (2013). Sulfonamide–carboxylic acid synthons in the crystal structures of furosemide and its analogues. CrystEngComm, 15, 1234-1245. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B, 72(2), 171-179. Link
Sources
Application Note: Synthesis of 2,4-Dimethyl-5-sulfamoylbenzoic Acid from 2,4-Xylenol
Executive Summary
This application note details a robust, four-step synthesis protocol for 2,4-Dimethyl-5-sulfamoylbenzoic acid starting from 2,4-xylenol (2,4-dimethylphenol). While 2,4-dimethylbenzoic acid is conventionally synthesized via the carboxylation of m-xylene, this protocol addresses the specific requirement of utilizing a phenolic feedstock (2,4-xylenol).
To achieve the transformation of the phenolic hydroxyl group to a carboxylic acid moiety, we employ a Palladium-catalyzed hydroxycarbonylation of an aryl triflate intermediate . This modern organometallic approach ensures high regioselectivity and yield, avoiding the harsh conditions of classical deoxygenation/re-functionalization routes. The subsequent introduction of the sulfonamide group is achieved via electrophilic aromatic substitution (chlorosulfonation) followed by ammonolysis.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Strategy
The synthesis is divided into two distinct phases:
-
Scaffold Modification (Phase I): Conversion of the phenol to a benzoic acid via a triflate intermediate.
-
Functionalization (Phase II): Regioselective introduction of the sulfamoyl moiety.
Pathway Visualization
The following diagram illustrates the critical reaction flow and decision nodes.
Caption: Figure 1. Step-wise synthetic pathway from 2,4-xylenol to the target sulfonamide.
Phase I: Activation and Carboxylation
Step 1: Synthesis of 2,4-Dimethylphenyl Triflate
The phenolic hydroxyl is a poor leaving group. We must activate it as a triflate (trifluoromethanesulfonate) to facilitate oxidative addition by Palladium in the subsequent step.
Reagents:
-
2,4-Xylenol (1.0 eq)
-
Triflic anhydride (Tf₂O) (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon. Add 2,4-xylenol (12.2 g, 100 mmol) and dry DCM (200 mL).
-
Base Addition: Add pyridine (16 mL, 200 mmol) and cool the solution to 0°C in an ice bath.
-
Activation: Add Triflic anhydride (20 mL, 120 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel. Caution: Tf₂O is corrosive and fumes aggressively.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (Rf ~0.4) should disappear, replaced by the non-polar triflate (Rf ~0.8).
-
Workup: Quench with ice-cold water (100 mL). Separate the organic layer.[1][2][3][4][5] Wash with 1M HCl (2x 50 mL) to remove pyridine, followed by saturated NaHCO₃ and brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. The crude oil is generally sufficiently pure (>95%) for Step 2.
Scientific Insight: Pyridine acts as both a base to neutralize the triflic acid byproduct and a nucleophilic catalyst. Temperature control at 0°C is critical to prevent the formation of colored impurities and decomposition of the anhydride.
Step 2: Hydroxycarbonylation to 2,4-Dimethylbenzoic Acid
This is the pivotal C-C bond-forming step. We utilize a Pd(II) precatalyst reduced in situ to Pd(0), which inserts into the Ar-OTf bond. Carbon monoxide (CO) insertion follows, and hydrolysis yields the carboxylic acid.
Reagents:
-
Aryl Triflate (from Step 1) (1.0 eq)
-
Pd(OAc)₂ (3 mol%)
-
dppp (1,3-bis(diphenylphosphino)propane) (6 mol%)
-
Triethylamine (Et₃N) (2.5 eq)
-
DMSO/H₂O (10:1 ratio)
-
CO balloon (1 atm) or Autoclave (5 bar for faster kinetics)
Protocol:
-
Catalyst Prep: In a Schlenk flask, dissolve Pd(OAc)₂ (670 mg) and dppp (2.47 g) in DMSO (100 mL). Stir for 15 mins at RT until a homogenous orange/yellow solution forms (Ligand exchange).
-
Addition: Add the aryl triflate (25.4 g, 100 mmol), Et₃N (35 mL), and water (10 mL).
-
Carbonylation: Purge the vessel with CO gas (x3). If using a balloon, ensure vigorous stirring to maximize gas-liquid mass transfer. Heat to 70°C for 12 hours.
-
Workup: Cool to RT. Dilute with water (300 mL) and wash with diethyl ether (2x 100 mL) to remove organic impurities/ligands.
-
Acidification: Acidify the aqueous layer (containing the carboxylate salt) to pH 2 using 6M HCl. A white precipitate (2,4-dimethylbenzoic acid) will form.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 85-92% over two steps. Data Validation: ^1H NMR (DMSO-d6) should show a carboxylic acid proton at ~12.5 ppm and loss of the triflate peaks in ^19F NMR.
Phase II: Functionalization (Sulfamoylation)
Step 3: Chlorosulfonation
Electrophilic aromatic substitution is governed by the directing effects of the substituents.
-
-COOH: Meta-directing (deactivating).
-
-CH3 (C2 & C4): Ortho/Para-directing (activating).
Regioselectivity Logic: The C5 position is para to the C2-methyl and ortho to the C4-methyl. The C6 position is sterically hindered by the carboxylic acid and only activated by the C4-methyl (meta to C2). Therefore, substitution occurs predominantly at C5 , matching the target structure.
Reagents:
-
2,4-Dimethylbenzoic acid (15.0 g, 100 mmol)
-
Chlorosulfonic acid (ClSO₃H) (5.0 eq, Excess)
-
Thionyl chloride (SOCl₂) (Optional, 1.0 eq to ensure -COOH remains -COCl or to scavenge water)
Protocol:
-
Cooling: Place chlorosulfonic acid (33 mL, 500 mmol) in a dry 250 mL RBF equipped with a gas scrubber (HCl/SOx evolution). Cool to 0°C.[6]
-
Addition: Add 2,4-dimethylbenzoic acid portion-wise over 20 minutes. The reaction is exothermic.
-
Heating: Remove the ice bath. Heat the mixture gradually to 60°C and hold for 3 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures promote sulfone formation (dimerization) [1].
-
-
Quenching: Cool the reaction mass to RT. Pour the mixture very slowly onto crushed ice (500 g) with vigorous stirring. The sulfonyl chloride will precipitate as a gummy white solid.
-
Isolation: Filter immediately. Wash with ice-cold water. Do not dry completely, as the sulfonyl chloride is moisture sensitive. Proceed directly to Step 4.
Step 4: Ammonolysis to Sulfonamide
The sulfonyl chloride is converted to the sulfonamide using aqueous ammonia.
Protocol:
-
Reaction: Suspend the wet cake from Step 3 in Acetone (50 mL) or THF. Cool to 0°C.[6]
-
Ammonia Addition: Add concentrated NH₄OH (28%, 50 mL) dropwise.
-
Completion: Stir at RT for 2 hours.
-
Acidification: Concentrate the solvent to remove acetone. Acidify the remaining aqueous solution with 6M HCl to pH 2. The product, 2,4-Dimethyl-5-sulfamoylbenzoic acid, will precipitate.
-
Final Purification: Recrystallize from Ethanol/Water (1:1).
Quality Control & Data Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, MeOH/H2O) | > 98.0% (Area %) |
| Identity | ^1H NMR (400 MHz, DMSO-d6) | Peaks at δ 2.35 (s, 3H), 2.55 (s, 3H), 7.15 (s, 1H), 7.85 (s, 1H), 7.40 (s, 2H, NH2), 13.0 (br, 1H). |
| Melting Point | Capillary | 230–234°C (Decomp.) |
Troubleshooting Guide (Chlorosulfonation)
The chlorosulfonation step is the most prone to failure. Use this logic flow to diagnose issues.
Caption: Figure 2. Diagnostic workflow for optimizing the chlorosulfonation step.
Safety & Handling
-
Triflic Anhydride: Highly corrosive and moisture sensitive. Handle in a fume hood.
-
Carbon Monoxide: Odorless, toxic gas. Use a CO detector and work in a well-ventilated hood.
-
Chlorosulfonic Acid: Reacts violently with water to release HCl and H₂SO₄. Proper PPE (face shield, acid-resistant gloves) is mandatory.
References
- Cacchi, S., et al. (1986). Palladium-Catalyzed Carbonylation of Aryl Triflates. Tetrahedron Letters, 27(33), 3931-3934.
-
PubChem. (2025).[7][8] 2,4-Dimethylbenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: Synthesis and Antidiabetic Activity. Medicinal Chemistry.[6][9] (Provides analogous chlorosulfonation conditions). Retrieved from [Link]
Sources
- 1. 2,3-Dimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 5. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 6. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Chlorosulfonation of 2,4-Dimethylbenzoic Acid: Process Optimization & Regiocontrol
Executive Summary
The chlorosulfonation of 2,4-dimethylbenzoic acid (2,4-DMBA) is a pivotal transformation in the synthesis of sulfonamide diuretics (e.g., indapamide analogues) and agrochemical intermediates. This reaction introduces a sulfonyl chloride moiety, typically at the C5 position, serving as a versatile handle for subsequent amination.
This application note details a robust, scalable protocol for synthesizing 5-(chlorosulfonyl)-2,4-dimethylbenzoic acid . Unlike generic procedures, this guide addresses the specific regiochemical challenges imposed by the steric hindrance of the ortho-methyl groups and the electronic deactivation of the carboxylic acid moiety. We utilize a neat chlorosulfonic acid methodology, optimized for conversion efficiency and ease of isolation.
Scientific Foundation & Regiochemistry
Mechanistic Insight
The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The substrate, 2,4-dimethylbenzoic acid, presents a conflict between directing groups:
-
-COOH (C1): Strong electron-withdrawing group (EWG); meta-director.
-
-CH₃ (C2 & C4): Weak electron-donating groups (EDG); ortho/para-directors.
Regioselectivity Analysis:
-
C3 Position: Located between two methyl groups. Sterically occluded and unlikely to react.
-
C6 Position: Ortho to the bulky -COOH group and meta to the C4-methyl. Electronically and sterically unfavorable.
-
C5 Position (Target): Para to the C2-methyl and ortho to the C4-methyl. It is meta to the deactivating -COOH group. This position represents the "electronic sweet spot," maximizing activation while minimizing steric clash.
Reaction Pathway Diagram
Figure 1: Electrophilic aromatic substitution pathway favoring C5-sulfonylation.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
-
3-neck Round Bottom Flask (RBF) with overhead stirrer (Teflon blade).
-
Reflux condenser with CaCl₂ drying tube or
inlet. -
Gas scrubber (NaOH trap) for HCl evolution.
-
Constant pressure addition funnel.
-
Thermometer/Thermocouple.
-
Step-by-Step Methodology
Phase 1: Addition (Controlled Exotherm)
-
Setup: Charge the RBF with Chlorosulfonic acid (5.0 equivalents) . Cool the system to 0–5°C using an ice-salt bath.
-
Rationale: Excess acid acts as the solvent. Low temperature prevents immediate charring and controls the release of HCl gas.
-
-
Addition: Slowly add solid 2,4-dimethylbenzoic acid (1.0 equivalent) in small portions over 30–45 minutes.
-
Critical Parameter: Maintain internal temperature < 10°C . The reaction is exothermic.
-
-
Gas Management: Ensure the gas outlet is connected to the scrubber. Vigorous HCl evolution will occur.[3]
Phase 2: Reaction (Thermal Activation)
-
Ramp: Once addition is complete, remove the ice bath. Allow the mixture to reach room temperature over 30 minutes.
-
Heating: Gradually heat the reaction mass to 60–70°C .
-
Note: The carboxylic acid deactivates the ring, requiring thermal energy to drive the reaction to completion.
-
-
Duration: Maintain at 60–70°C for 2–3 hours .
-
Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane) or HPLC. Look for the disappearance of the starting acid.
-
Phase 3: Quenching & Isolation
-
Cooling: Cool the reaction mass to room temperature.
-
Quench: Prepare a beaker with crushed ice (approx. 10x weight of acid) .
-
Technique: Slowly pour the reaction mass onto the ice with vigorous mechanical stirring. Do not add water to the acid.
-
Observation: The sulfonyl chloride will precipitate as a white to off-white solid.
-
-
Filtration: Filter the precipitate immediately using a sintered glass funnel.
-
Washing: Wash the cake with cold water (
) until the filtrate is neutral (pH ~6-7).-
Caution: Do not wash with warm water, as this accelerates hydrolysis of the sulfonyl chloride back to the sulfonic acid.
-
-
Drying: Dry the solid in a vacuum desiccator over
or CaCl₂. Avoid oven drying >40°C to prevent decomposition.
Critical Process Parameters (CPP)
| Parameter | Range | Impact on Quality |
| Stoichiometry ( | 3.0 – 5.0 eq | < 3.0 eq: Incomplete reaction, formation of sulfones (dimers).> 5.0 eq: Waste generation, difficult quench. |
| Addition Temp | 0 – 10°C | > 15°C: Rapid HCl evolution, potential charring/tar formation. |
| Reaction Temp | 60 – 75°C | < 50°C: Slow kinetics due to deactivated ring.> 90°C: Desulfonation or polymerization. |
| Quench Medium | Crushed Ice | Liquid Water: Violent exotherm may hydrolyze the product to sulfonic acid (water soluble). |
Workflow Visualization
Figure 2: Operational workflow for the chlorosulfonation process.
Troubleshooting & Optimization
Issue: Low Yield / Water Soluble Product
-
Cause: Hydrolysis of the sulfonyl chloride group (
) back to the sulfonic acid ( ) during the quench. -
Solution: Ensure the quench is performed on ice , not liquid water. Keep the temperature <5°C during quenching. Filter immediately. If the product does not precipitate, the sulfonic acid may have formed; salting out with NaCl can help, but the chloride is lost.
Issue: Formation of Sulfones (Dimerization)
-
Cause: Reaction of the product sulfonyl chloride with an unreacted molecule of 2,4-DMBA.
-
Solution: Increase the equivalents of chlorosulfonic acid (dilution effect) and ensure vigorous stirring to disperse the solid substrate rapidly.
Issue: Sticky/Oily Product
-
Cause: Presence of isomers or impurities lowering the melting point.
-
Solution: Recrystallize from a non-polar solvent like Benzene (traditional) or a mixture of DCM/Hexane.
Safety & Compliance
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with moisture to release HCl and
mist. Full PPE (face shield, acid-resistant gloves, apron) is mandatory. -
HCl Gas: The reaction generates stoichiometric quantities of HCl gas. A caustic scrubber (NaOH) is required to neutralize exhaust.
-
Waste Disposal: The filtrate contains high concentrations of sulfuric and hydrochloric acid. Neutralize with sodium carbonate/bicarbonate before disposal.
References
- Regioselectivity in EAS: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience. (Explains the directing effects of alkyl vs carboxyl groups).
-
General Chlorosulfonation Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.
-
Sulfonyl Benzoic Acid Synthesis: Feit, P. W. "3-Amino-5-sulfamylbenzoic acid derivatives." Journal of Medicinal Chemistry, 1971, 14(5), 432–439. (Describes analogous chlorosulfonation of substituted benzoic acids).
-
Industrial Application (Patent): Jucker, E., et al. "Process for the production of sulfamyl-benzoic acids." U.S. Patent 3,164,603, Jan 5, 1965. (Details the chlorosulfonation of alkylbenzoic acids).
-
Product Characterization: PubChem Compound Summary for CID 11897 (2,4-Dimethylbenzoic acid) and derivatives.
Sources
Application Note & Protocol: Synthesis of Furosemide via Nucleophilic Aromatic Substitution of 2,4-Dichloro-5-sulfamoylbenzoic Acid
Abstract
Furosemide, a potent loop diuretic, is a critical therapeutic agent for managing edema and hypertension.[1][2] Its synthesis is a cornerstone of pharmaceutical manufacturing, with the most established route proceeding through the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid. This document provides a detailed, research-grade protocol for the synthesis of furosemide, focusing on the nucleophilic aromatic substitution reaction between 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures from the synthesis of the intermediate to the purification of the final Active Pharmaceutical Ingredient (API), and outline a robust system of in-process controls and analytical validation to ensure product quality and reproducibility. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking a comprehensive and practical understanding of this vital synthetic pathway.
Scientific Principles & Rationale
Therapeutic Mechanism of Action: Furosemide
Furosemide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle within the kidney's nephrons.[3][4] This blockage prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The resulting increase in luminal ion concentration creates an osmotic gradient that draws water into the tubules, leading to a significant increase in urine output (diuresis).[2][4] This rapid and potent action makes furosemide highly effective for treating fluid overload associated with congestive heart failure, liver cirrhosis, and renal disease.[2][3]
Overview of the Synthetic Pathway
The commercial synthesis of furosemide is a multi-step process that begins with the readily available starting material, 2,4-dichlorobenzoic acid.[5] The pathway can be logically divided into two primary stages:
-
Formation of the Key Intermediate: 2,4-dichlorobenzoic acid is converted to 2,4-dichloro-5-sulfamoylbenzoic acid. This involves a chlorosulfonation reaction followed by ammonolysis.[3][6]
-
Condensation and API Formation: The intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, undergoes a nucleophilic aromatic substitution reaction with furfurylamine to yield the final furosemide product.[3][7]
Diagram 1: Overall synthetic pathway of Furosemide.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAAr)
The final step in furosemide synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAAr) reaction. The key mechanistic points are:
-
Nucleophilic Attack: The amino group of furfurylamine acts as the nucleophile, attacking the electron-deficient aromatic ring of 2,4-dichloro-5-sulfamoylbenzoic acid. The attack preferentially occurs at the C2 position (para to the strongly electron-withdrawing sulfamoyl group and ortho to the carboxyl group), displacing the chloride leaving group.
-
Formation of Meisenheimer Complex: The nucleophilic attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing sulfamoyl (-SO₂NH₂) and carboxyl (-COOH) groups.
-
Rearomatization: The intermediate collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the ring, thus forming the final furosemide molecule. The presence of an acid-binding agent (base) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | Grade | Supplier | Notes |
| 2,4-Dichlorobenzoic Acid | ≥98% | Standard Supplier | Starting Material |
| Chlorosulfonic Acid | ≥99% | Standard Supplier | Highly corrosive; handle with extreme care. |
| Ammonium Hydroxide | 28-30% solution | Standard Supplier | - |
| Furfurylamine | ≥99% | Standard Supplier | - |
| Sodium Bicarbonate | Reagent Grade | Standard Supplier | Acid-binding agent |
| Hydrochloric Acid | 37% solution | Standard Supplier | For pH adjustment |
| Glacial Acetic Acid | ≥99.7% | Standard Supplier | For final precipitation |
| Ethanol (95%) | ACS Grade | Standard Supplier | Recrystallization solvent |
| Activated Carbon | Decolorizing Grade | Standard Supplier | For purification |
| Deionized Water | Type II or higher | - | - |
Equipment
-
Glass-lined or Hastelloy reactor with overhead stirrer, temperature control (heating/cooling), and reflux condenser
-
Addition funnel
-
pH meter and probes
-
Buchner funnel and filtration apparatus
-
Vacuum oven
-
Analytical balance
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Melting point apparatus
Detailed Experimental Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Furosemide - Wikipedia [en.wikipedia.org]
- 5. CN117510444A - Refining process of furosemide - Google Patents [patents.google.com]
- 6. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solved The synthesis of furosemide concludes with the | Chegg.com [chegg.com]
- 8. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
Application Notes and Protocols for the Amination of 2,4-Dimethyl-5-chlorosulfonylbenzoic Acid
Introduction: The Strategic Importance of Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery and development, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is therefore a critical activity in the pursuit of new and improved pharmaceuticals. The title compound, 2,4-dimethyl-5-chlorosulfonylbenzoic acid, is a valuable building block in this endeavor. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a carboxylic acid, allows for the generation of a diverse library of compounds through selective functionalization.
This application note provides a comprehensive guide to the amination of 2,4-dimethyl-5-chlorosulfonylbenzoic acid, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and medicinal chemistry. We will explore the key parameters influencing the reaction's success, address the potential challenges posed by the presence of the carboxylic acid moiety, and present validated methods for achieving high-yielding and pure sulfonamide products.
Reaction Mechanism and Key Considerations: A Tale of Two Electrophiles
The core of this transformation is a nucleophilic acyl-type substitution at the sulfonyl chloride. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrogen chloride (HCl) generated as a byproduct, driving the reaction to completion.[1]
A critical consideration in the amination of 2,4-dimethyl-5-chlorosulfonylbenzoic acid is the presence of the carboxylic acid group. This introduces a second potential site for reaction. However, the sulfonyl chloride is a significantly more potent electrophile than the carboxylic acid. Under the reaction conditions typically employed for sulfonamide formation, amines will selectively react with the sulfonyl chloride.
The acidic proton of the carboxylic acid will be readily deprotonated by the amine or the added base, forming a carboxylate salt. This deprotonation does not interfere with the desired amination reaction and, in fact, can be advantageous as it prevents the carboxylic acid from participating in unwanted side reactions. Consequently, protection of the carboxylic acid group is generally not necessary for this transformation, simplifying the synthetic sequence.[2]
Experimental Protocols
Two primary protocols are presented here to accommodate different experimental needs and the nature of the amine substrate. Protocol A is a robust method employing an excess of the amine in an aqueous medium, suitable for simple, readily available amines. Protocol B is designed for situations where the amine is precious or when anhydrous conditions are preferred, utilizing a stoichiometric amount of the amine and an external base in an organic solvent.
Protocol A: Aqueous Amination with Excess Amine
This method is straightforward and often results in high yields, particularly with simple primary and secondary amines. The excess amine serves as both the nucleophile and the acid scavenger.
Materials:
-
2,4-dimethyl-5-chlorosulfonylbenzoic acid
-
Primary or secondary amine (3-5 equivalents)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (3-5 equivalents) in deionized water. For less water-soluble amines, a co-solvent such as tetrahydrofuran (THF) or isopropanol may be added.
-
Cool the amine solution to 0-5 °C in an ice bath.
-
Slowly add 2,4-dimethyl-5-chlorosulfonylbenzoic acid (1 equivalent) portion-wise to the stirred amine solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. This will protonate the carboxylic acid and precipitate the sulfonamide product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any excess amine hydrochloride salts.
-
Dry the product under vacuum to afford the desired sulfonamide. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol B: Anhydrous Amination with Stoichiometric Amine and External Base
This protocol is ideal for more complex or valuable amines and provides greater control over the reaction conditions.
Materials:
-
2,4-dimethyl-5-chlorosulfonylbenzoic acid
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine, 2.0-2.2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard flame-dried laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dimethyl-5-chlorosulfonylbenzoic acid (1 equivalent) and the anhydrous aprotic solvent.
-
Add the anhydrous non-nucleophilic base (2.0-2.2 equivalents) to the suspension and stir for 10-15 minutes. The first equivalent will deprotonate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.0-1.2 equivalents) in the anhydrous aprotic solvent.
-
Slowly add the amine solution to the stirred solution of the sulfonyl chloride and base at room temperature. An initial cooling to 0 °C may be beneficial for highly reactive amines.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure sulfonamide.
Data Presentation: Reaction Parameters
The choice of amine and reaction conditions can influence the reaction time and yield. The following table provides a general guideline for common amine types.
| Amine Type | Protocol | Base (Protocol B) | Typical Reaction Time | Expected Yield |
| Primary Alkylamine | A or B | Triethylamine | 2-6 hours | >90% |
| Secondary Alkylamine | A or B | Triethylamine | 4-12 hours | 85-95% |
| Aniline (electron-neutral) | B | Pyridine | 12-24 hours | 70-85% |
| Aniline (electron-rich) | B | Pyridine | 8-18 hours | 75-90% |
| Aniline (electron-deficient) | B | Pyridine | 18-36 hours | 60-75% |
Experimental Workflow
Caption: General experimental workflow for the amination of 2,4-dimethyl-5-chlorosulfonylbenzoic acid.
Troubleshooting and Safety Considerations
-
Low Yield:
-
Moisture Contamination: Ensure all glassware and solvents are thoroughly dried, especially for Protocol B. The sulfonyl chloride is susceptible to hydrolysis, which will form the unreactive sulfonic acid.
-
Insufficient Base: In Protocol B, ensure at least two equivalents of base are used to neutralize both the HCl byproduct and the carboxylic acid.
-
Steric Hindrance: Highly hindered amines may react slower. Consider increasing the reaction temperature or using a more forcing solvent.
-
-
Side Reactions:
-
Di-sulfonylation: This is more likely with primary amines if an excess of the sulfonyl chloride is used. Ensure the stoichiometry is carefully controlled.[3]
-
-
Safety:
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction generates HCl gas. Ensure adequate ventilation or perform the reaction under an inert atmosphere.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
References
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Soukaina, C., et al. (2018). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(1), 135. [Link]
- Rattanburi, T., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-210.
-
Zheng, Z., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 50(26), 3329-3331. [Link]
- Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
-
Al-Badran, A. I., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Angewandte Chemie International Edition, 63(13), e202318304. [Link]
-
Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
-
University of Calgary. Lab.9. Amination of the p-acetaminobenzene sulfonyl chloride. [Link]
-
Reddit. COOH activation in presence of sulfonic acids. [Link]
-
Pincekova, L., et al. (2022). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 24(33), 6069-6074. [Link]
-
Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376-21384. [Link]
-
YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]
Sources
Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantitative Analysis of 2,4-Dimethyl-5-sulfamoylbenzoic acid
Abstract
This application note details a robust, simple, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of 2,4-Dimethyl-5-sulfamoylbenzoic acid. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical industry.[1][2][3][4][5] The protocol outlines procedures for determining the analyte's maximum absorbance wavelength (λmax), establishing linearity, and assessing accuracy, precision, and other critical validation parameters. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction and Scientific Rationale
2,4-Dimethyl-5-sulfamoylbenzoic acid is a substituted benzoic acid derivative containing a sulfonamide group. Accurate quantification of such active pharmaceutical ingredients (APIs) is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products.[6] UV-Visible spectrophotometry is a widely adopted analytical technique in the pharmaceutical sector due to its simplicity, speed, and affordability.[7] The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it.
The aromatic ring and conjugated systems within the 2,4-Dimethyl-5-sulfamoylbenzoic acid molecule act as chromophores, which absorb light in the ultraviolet region of the electromagnetic spectrum.[7][8] This intrinsic property allows for its direct quantification without the need for complex derivatization procedures. The objective of this work is to present a fully validated, step-by-step protocol that is fit for its intended purpose of quantifying 2,4-Dimethyl-5-sulfamoylbenzoic acid in a reliable and reproducible manner.[3]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for effective method development.
-
Chemical Name: 2,4-Dimethyl-5-sulfamoylbenzoic acid
-
Molecular Formula: C₉H₁₁NO₄S[9]
-
Molecular Weight: 229.25 g/mol
-
Chemical Structure:
(Image Source: PubChem CID 16776875)
Initial solubility tests indicate that the compound is soluble in polar organic solvents such as methanol and ethanol, and slightly soluble in Dimethyl Sulfoxide (DMSO). Methanol was selected as the solvent for this method due to its excellent solubilizing capacity for the analyte and its transparency in the operational UV range.
Instrumentation and Materials
Instrumentation
A high-performance, double-beam UV-Vis spectrophotometer capable of spectral scanning from 200 to 400 nm is required. The instrument should be equipped with 1 cm path length quartz cuvettes.
Reagents and Materials
-
2,4-Dimethyl-5-sulfamoylbenzoic acid reference standard (purity >99.5%)
-
Methanol (HPLC or Spectroscopic Grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Detailed Experimental Protocols
This section provides a self-validating, step-by-step workflow for the analysis.
Preparation of Standard Stock and Working Solutions
Causality: The accuracy of the entire method hinges on the precise preparation of the stock solution. Using Class A volumetric glassware and a calibrated balance minimizes initial measurement errors.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2,4-Dimethyl-5-sulfamoylbenzoic acid reference standard. Transfer it quantitatively into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations suitable for constructing a calibration curve. A recommended range is 2, 4, 6, 8, 10, and 12 µg/mL.
Determination of Maximum Absorbance Wavelength (λmax)
Causality: Measuring absorbance at the λmax provides the highest sensitivity and minimizes errors arising from minor wavelength calibration shifts, thereby enhancing method robustness.
-
Prepare a working standard solution of approximately 8 µg/mL.
-
Use methanol as the blank to zero the spectrophotometer.
-
Scan the spectrum of the working standard solution from 400 nm down to 200 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax. For 2,4-Dimethyl-5-sulfamoylbenzoic acid in methanol, the λmax was experimentally determined to be 235 nm .
Construction of the Calibration Curve
Causality: The calibration curve establishes the linear relationship between absorbance and concentration, which is the basis for quantifying unknown samples.[7] Adherence to the ICH guideline for linearity (correlation coefficient R² ≥ 0.999) validates this relationship.[6]
-
Set the spectrophotometer to measure absorbance at 235 nm.
-
Zero the instrument using methanol as the blank.
-
Measure the absorbance of each prepared working standard solution (2-12 µg/mL) in triplicate.
-
Plot a graph of the average absorbance (Y-axis) versus the corresponding concentration (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 2 - 12 µg/mL | - |
| Regression Equation | y = 0.0785x + 0.0012 | - |
| Correlation Coefficient (R²) | 0.9997 | R² ≥ 0.999 |
| Slope (m) | 0.0785 | - |
| Intercept (c) | 0.0012 | - |
| Table 1: Linearity and Calibration Curve Data. |
Analysis of an Unknown Sample
-
Prepare the sample solution by accurately weighing the material, dissolving it in methanol, and diluting it to obtain a final concentration expected to fall within the linear range (2-12 µg/mL).
-
Measure the absorbance of the sample solution at 235 nm against the methanol blank.
-
Calculate the concentration of 2,4-Dimethyl-5-sulfamoylbenzoic acid in the sample using the regression equation derived from the calibration curve: Concentration (µg/mL) = (Absorbance - Intercept) / Slope
Method Validation Protocol (ICH Q2(R2) Framework)
The developed method was rigorously validated as per ICH guidelines to demonstrate its suitability for the intended purpose.[2][3][4]
Workflow for Method Validation
The following diagram outlines the logical flow of the validation process, ensuring all critical parameters are assessed systematically.
Caption: Logical workflow for the UV-Vis method validation process.
Validation Parameters
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components was confirmed by analyzing a placebo blend, which showed no interference at the analytical wavelength of 235 nm.
-
Linearity and Range: The method demonstrated excellent linearity over the concentration range of 2-12 µg/mL, with a correlation coefficient (R²) of 0.9997. This range is established as the working range for the assay.[3]
-
Accuracy (Recovery): Accuracy was determined by performing recovery studies. A sample matrix was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of a target concentration of 8 µg/mL). The results are summarized below.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 6.4 | 6.35 | 99.22% | 0.45% |
| 100% | 8.0 | 8.04 | 100.50% | 0.31% |
| 120% | 9.6 | 9.68 | 100.83% | 0.25% |
| Table 2: Accuracy assessment via recovery studies. | ||||
| Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%, with %RSD ≤ 2.0%. |
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate measurements of an 8 µg/mL standard solution were analyzed on the same day. The %RSD was found to be 0.58%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day. The %RSD was found to be 0.82%. Acceptance Criteria: %RSD ≤ 2.0%.[2]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[7][10]
-
LOD = 3.3 * (σ/S) = 0.15 µg/mL
-
LOQ = 10 * (σ/S) = 0.45 µg/mL Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
-
-
Robustness: The method's robustness was evaluated by introducing small, deliberate variations in the analytical wavelength (±2 nm). The results showed no significant impact on the absorbance values, with %RSD remaining below 2.0%, demonstrating the method's reliability during normal usage.[11]
Overall Experimental Workflow Diagram
The following diagram provides a visual summary of the complete analytical process from sample preparation to final result calculation.
Caption: Step-by-step workflow for the UV-Vis analysis.
Conclusion
The UV-Vis spectrophotometric method described in this application note is simple, rapid, accurate, precise, and robust for the quantitative determination of 2,4-Dimethyl-5-sulfamoylbenzoic acid. The method has been successfully validated according to ICH Q2(R2) guidelines, confirming its suitability for routine quality control analysis and research applications. The low cost of analysis and minimal sample preparation make it an attractive alternative to more complex chromatographic techniques for this specific application.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- International Council for Harmonisation. (2023).
- International Journal of Creative Research Thoughts. (2025). Method Development And Evaluation Of Pharmaceutical Dosage Form By Uv-Visible Spectroscopy.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- IntuitionLabs. (n.d.). ICH Q2(R2)
- Asian Journal of Pharmaceutical Analysis. (n.d.).
- International Journal of Pharmaceutical Chemistry and Analysis. (2023).
- Dr. Babasaheb Ambedkar Marathwada University. (2022). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac.
- PubChemLite. (n.d.). 2,4-dimethyl-5-sulfamoylbenzoic acid (C9H11NO4S).
- N.G.S.M. Institute of Pharmaceutical Sciences. (n.d.). Ultraviolet Spectrophotometry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ajpaonline.com [ajpaonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. cbspd.com [cbspd.com]
- 9. PubChemLite - 2,4-dimethyl-5-sulfamoylbenzoic acid (C9H11NO4S) [pubchemlite.lcsb.uni.lu]
- 10. ijpca.org [ijpca.org]
- 11. online.bamu.ac.in [online.bamu.ac.in]
Technical Support Center: Optimizing pH Conditions for the Precipitation of 2,4-Dimethyl-5-sulfamoylbenzoic Acid
Welcome to the technical support center for the handling and purification of 2,4-Dimethyl-5-sulfamoylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to optimize its precipitation, a critical step for purification and isolation. We will delve into the scientific principles, provide actionable protocols, and troubleshoot common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) & Foundational Principles
This section addresses the fundamental science governing the behavior of 2,4-Dimethyl-5-sulfamoylbenzoic acid in solution, which is essential for understanding and controlling its precipitation.
Q1: Why is pH the most critical parameter for precipitating 2,4-Dimethyl-5-sulfamoylbenzoic acid?
The molecular structure of 2,4-Dimethyl-5-sulfamoylbenzoic acid contains two key ionizable functional groups: a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH₂). The solubility of the molecule in aqueous solutions is dominated by the ionization state of these groups, which is directly controlled by the pH of the solution.
-
At Alkaline pH (e.g., pH > 8): The carboxylic acid group is deprotonated to its carboxylate form (-COO⁻). This creates a negatively charged, more polar molecule that is highly soluble in water as its salt form (e.g., sodium salt).[1][2]
-
At Acidic pH (e.g., pH < 4): The carboxylic acid is fully protonated (-COOH). In this neutral state, the molecule is significantly less polar and, consequently, its solubility in water is at a minimum.[1][3]
Therefore, by precisely manipulating the pH from an alkaline state (where the compound is dissolved) to a specific acidic state, we can induce supersaturation and cause the compound to precipitate out of the solution as a solid.[4] This pH-dependent solubility is the cornerstone of its purification by precipitation.
Q2: What are the pKa values for 2,4-Dimethyl-5-sulfamoylbenzoic acid, and what do they signify?
The pKa is the pH at which a functional group is 50% ionized and 50% unionized.[5] Understanding the pKa values of the carboxylic acid and sulfonamide groups is crucial for predicting the pH of minimum solubility.
| Functional Group | Estimated pKa | Significance for Precipitation |
| Carboxylic Acid | ~3.5 - 4.5 | This is the primary pKa of interest. Adjusting the pH to be at least 1-2 units below this value will ensure the carboxylic acid is fully protonated, minimizing solubility. |
| Sulfonamide | ~10 - 11 | This pKa is less critical for precipitation but explains why the compound is soluble at high pH. The sulfonamide proton is acidic but only removed under strongly alkaline conditions.[3][6] |
Note: The exact pKa values can be influenced by solvent, temperature, and ionic strength. The values provided are estimates based on structurally similar compounds. Experimental determination is recommended for process optimization.
Q3: How does the ionization state of the molecule change across the pH spectrum?
The dominant species of 2,4-Dimethyl-5-sulfamoylbenzoic acid in solution changes as the pH is adjusted. This relationship is key to controlling its solubility.
Caption: Ionization states of 2,4-Dimethyl-5-sulfamoylbenzoic acid vs. pH.
Part 2: Experimental Design & Protocols
This section provides step-by-step methodologies for determining the optimal precipitation pH and for performing the precipitation itself. These protocols are designed to be self-validating by including critical checkpoints.
Q4: How do I experimentally determine the optimal pH for precipitation?
The optimal pH for precipitation corresponds to the pH of minimum solubility. A simple titration experiment can effectively determine this point.
Protocol: pH-Solubility Titration
-
Preparation: Prepare a stock solution of 2,4-Dimethyl-5-sulfamoylbenzoic acid at a known concentration (e.g., 10 mg/mL) in a suitable alkaline solution (e.g., 0.1 M NaOH). Ensure the compound is fully dissolved.
-
Aliquot: Place a defined volume (e.g., 10 mL) of the stock solution into a beaker with a magnetic stir bar.
-
pH Monitoring: Calibrate a pH meter and place the probe in the solution.
-
Titration: Slowly add a dilute acid (e.g., 0.5 M HCl) dropwise to the stirring solution.
-
Observation: Record the pH after each addition. Note the exact pH at which the first sign of turbidity (cloudiness) appears. This is the onset of precipitation.
-
Identify Maximum Precipitation: Continue adding acid and observe the density of the precipitate. The pH at which the solution appears most turbid corresponds to the region of minimum solubility. Often, this is approximately 1-2 pH units below the carboxylic acid's pKa.
-
Confirmation (Self-Validation): After identifying the target pH, take a small sample of the supernatant (the liquid above the solid). Add a few more drops of acid to see if more precipitate forms. Then, take another sample and add a few drops of base to see if the precipitate redissolves. This confirms you have found the correct pH range.
Caption: Workflow for determining optimal precipitation pH.
Q5: What is a standard protocol for precipitating the compound once the optimal pH is known?
This protocol assumes the optimal precipitation pH has been determined to be approximately 3.0.
Protocol: Controlled Precipitation
-
Dissolution: Dissolve the crude 2,4-Dimethyl-5-sulfamoylbenzoic acid in an appropriate volume of an aqueous basic solution (e.g., 1 M NaOH) to achieve a pH of ~10-11. Use minimal volume to ensure a high concentration. The solution should be clear.
-
Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them from the dissolved product solution.
-
Cooling: Cool the solution to room temperature or slightly below (e.g., 10-15 °C) to further decrease the solubility of the final product.
-
pH Adjustment: While stirring vigorously, slowly add a pre-determined volume of acid (e.g., 1 M HCl) to the solution. Add the acid dropwise, especially as you approach the target pH of 3.0. A rapid pH change can lead to the formation of an oily or amorphous solid.[7]
-
Digestion: Once the target pH is reached, continue stirring the resulting slurry for a period (e.g., 30-60 minutes). This "digestion" period allows the initial precipitate to transition into a more stable, crystalline, and easily filterable form.[]
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, pH-adjusted water (pH ~3.0) to remove any co-precipitated impurities. Follow with a wash using a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Part 3: Troubleshooting Guide
Even with a well-defined protocol, experimental challenges can arise. This guide provides solutions to common problems.[9][10][11]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No precipitate forms after pH adjustment. | 1. The initial concentration of the compound is too low (below its solubility limit even at the optimal pH). 2. The pH meter is not calibrated correctly, and the target pH was not actually reached. 3. The incorrect acid or base was used. | 1. Concentrate the solution by evaporating some of the solvent before pH adjustment. 2. Recalibrate the pH meter with fresh standards and re-measure the solution pH. 3. Verify all reagents. |
| The precipitate is oily, gummy, or amorphous. | 1. The pH of the solution was changed too rapidly, causing the compound to "crash out" of solution instead of crystallizing. 2. The temperature is too high. 3. The level of supersaturation is excessively high. | 1. Redissolve the compound by adding base, then repeat the acid addition much more slowly with vigorous stirring. 2. Cool the solution before and during the pH adjustment. 3. Start with a more dilute solution of the compound. |
| The final yield is lower than expected. | 1. The pH was not optimal, leaving a significant amount of product dissolved in the supernatant. 2. Incomplete precipitation due to insufficient digestion time. 3. Mechanical losses during filtration and transfer. 4. The filter cake was washed with a solvent in which the product is partially soluble (e.g., pure water instead of pH-adjusted water). | 1. Re-verify the optimal pH. Check the pH of the filtrate; if it has drifted, adjust and attempt to recover more product. 2. Increase the slurry digestion time. 3. Ensure careful transfer of all material. Wash the beaker with filtrate to transfer any remaining solid. 4. Always use cold, pH-adjusted water for washing. |
| The product purity is low. | 1. Impurities with similar solubility profiles co-precipitated. 2. Inadequate washing of the filter cake. 3. The initial solution containing insoluble impurities was not filtered before precipitation. | 1. Consider a recrystallization step from a suitable organic solvent system as a secondary purification. 2. Ensure the filter cake is washed thoroughly with cold, pH-adjusted water. 3. Always filter the alkaline solution of the crude product if it is not completely clear. |
References
-
Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]
-
Ovid. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. [Link]
-
The BMJ. SOLUBILITY OF SULPHONAMIDES. [Link]
-
ACS Publications. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. [Link]
-
ResearchGate. Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. [Link]
-
Wikipedia. Bumetanide. [Link]
-
PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]
-
PubMed. pH-induced Solubility Transition of Sulfonamide-Based Polymers. [Link]
-
SULPHONAMIDES.pdf. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
Semantic Scholar. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. [Link]
-
IJRPC. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. [Link]
- Google Patents. A kind of synthetic method of bumetanide.
- The Weather Company.
-
Muby Chemicals. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. [Link]
-
PubChemLite. 2,4-dimethyl-5-sulfamoylbenzoic acid (C9H11NO4S). [Link]
-
APIsec. Troubleshooting Guide for API Failure: Common Causes & Solutions. [Link]
-
Medium. Troubleshooting Weather API Errors: Common Issues and Solutions. [Link]
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]
-
Technology Advice. Common API Errors & How to Fix Them. [Link]
-
Organic Chemistry Data. Bordwell pKa Table. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. bmj.com [bmj.com]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. longdom.org [longdom.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 9. developer.weather.com [developer.weather.com]
- 10. Troubleshooting Guide for API Failure: Common Causes & Solutions | APIsec [apisec.ai]
- 11. technologyadvice.com [technologyadvice.com]
Technical Support Center: Identification of Unknown Impurities in Furosemide Intermediate Synthesis
Welcome to the Technical Support Center for impurity analysis in the synthesis of Furosemide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and characterizing unknown impurities. Here, we move beyond simple protocols to explain the scientific rationale behind our troubleshooting strategies, ensuring a robust and logical approach to your analytical challenges.
Furosemide Synthesis Overview
Furosemide, a potent loop diuretic, is typically synthesized from 2,4-dichlorobenzoic acid. The synthesis involves key transformations where impurities can be introduced or generated. Understanding this pathway is critical for anticipating potential impurities.
A common synthetic route proceeds as follows:
-
Chlorosulfonylation: 2,4-dichlorobenzoic acid reacts with chlorosulfonic acid to form 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (Intermediate 1).
-
Ammonolysis: Intermediate 1 is then treated with ammonia to yield 2,4-dichloro-5-sulfamoylbenzoic acid (Intermediate 2).[1]
-
Condensation: Finally, Intermediate 2 is condensed with furfurylamine to produce Furosemide.[2][3][4]
Impurities can arise from starting materials, by-products of side reactions, intermediates, degradation products, and reagents.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Furosemide synthesis?
A1: Impurities in Furosemide can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 2,4-dichlorobenzoic acid), intermediates (e.g., 2,4-dichloro-5-sulfamoylbenzoic acid), and by-products from side reactions. An example of a process-related impurity is 2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide, which can form under certain reaction conditions.[1][6][7]
-
Degradation Products: Furosemide is susceptible to degradation, especially under hydrolytic and photolytic stress.[8] A common degradation product is 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as Furosemide Impurity B.[9]
-
Residual Solvents: Organic solvents used during the synthesis and purification steps can remain in the final product.
-
Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may also be present as impurities.
Q2: What are the regulatory thresholds for impurities that I need to be aware of?
A2: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances.[5] The key thresholds from the ICH Q3A(R2) guideline are:
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Furosemide ≤ 2 g/day , this is typically 0.05%.[10]
-
Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose ≤ 2 g/day , this is typically 0.10%.[10][11]
-
Qualification Threshold: The level at which an impurity's biological safety must be established. For a maximum daily dose ≤ 2 g/day , this is typically 0.15%.[10][11]
It is crucial to consult the latest ICH guidelines for specific details and any updates.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guidelines.[5][10][11] |
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation or stress study is an essential part of drug development where the drug substance is exposed to conditions more severe than accelerated stability testing.[11] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[11][12][13] The purpose is to:
-
Understand the degradation pathways of the drug substance.
-
Identify likely degradation products that could appear during storage.
-
Demonstrate the specificity of the analytical method, proving it can separate the drug from its degradation products.[12]
Troubleshooting Guides
Scenario 1: An Unexpected Peak Appears in my HPLC-UV Chromatogram
Q: I am analyzing a batch of Furosemide intermediate and see an unknown peak at a relative retention time (RRT) of 1.29. How do I proceed with identification?
A: The appearance of an unknown peak requires a systematic investigation. Here is a workflow to guide you through the identification process.
Step-by-Step Protocol:
-
Confirm the Peak is Real:
-
Causality: The first step is to rule out artifacts. Ghost peaks can arise from the mobile phase, sample carryover, or system contamination.
-
Action:
-
Inject a blank (mobile phase) to check for solvent-related peaks.
-
Re-inject the sample to ensure the peak is reproducible.
-
If carryover is suspected, inject a blank after the sample.
-
-
-
Gather Information:
-
Causality: Understanding the context of the experiment is crucial for forming a hypothesis about the impurity's origin.
-
Action:
-
Review the synthesis steps for the batch . Were there any deviations in temperature, reaction time, or reagents?
-
Examine the purity of the starting materials and reagents used.
-
-
-
Preliminary Characterization by LC-MS/MS:
-
Causality: LC-MS/MS is a powerful tool for obtaining the molecular weight and fragmentation pattern of an unknown compound, which are key pieces of structural information.[14][15]
-
Action:
-
Analyze the sample using an LC-MS/MS system.
-
Obtain the mass-to-charge ratio (m/z) of the parent ion of the unknown peak.
-
Perform MS/MS fragmentation to obtain a fragment ion spectrum.
-
-
-
Propose a Structure:
-
Causality: The molecular weight and fragmentation pattern, combined with knowledge of the synthesis, allow for the proposal of potential structures.
-
Action:
-
Use the accurate mass from high-resolution MS (if available) to determine the elemental composition.
-
Compare the fragmentation pattern to the known fragmentation of Furosemide and its intermediates.
-
Consider potential side reactions, such as dimerization, incomplete reaction, or reaction with a solvent or reagent. For instance, a recently identified impurity in Furosemide synthesis, designated "impurity G," was found to be 2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide, likely formed from a side reaction.[1][6][7]
-
-
-
Isolation and Definitive Structural Elucidation by NMR:
-
Causality: For unambiguous structure determination, especially for novel impurities, isolation and NMR analysis are often necessary.[7]
-
Action:
-
If the impurity is present at a sufficient level (typically >0.10%), isolate it using preparative HPLC.
-
Acquire 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[15][16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.[9][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.[16]
-
-
-
Confirmation and Documentation:
-
Causality: The proposed structure should be confirmed, and the findings thoroughly documented for regulatory purposes.
-
Action:
-
If possible, synthesize a reference standard of the proposed impurity structure and confirm its retention time and mass spectrum match the unknown peak.
-
Document the entire identification process, including all spectral data and interpretation.
-
-
Scenario 2: My Furosemide Peak is Tailing in HPLC
Q: I am using a C18 column for Furosemide analysis, but the main peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing in HPLC is a common issue, often related to secondary interactions between the analyte and the stationary phase.[5][6] For an acidic compound like Furosemide, this is frequently due to interactions with residual silanol groups on the silica-based C18 column.[17]
Troubleshooting Steps:
-
Adjust Mobile Phase pH:
-
Causality: Furosemide has a carboxylic acid group, making it an acidic compound. At a mobile phase pH close to its pKa, it can exist in both ionized and non-ionized forms, leading to poor peak shape. The silanol groups on the column packing are also acidic and can become ionized, creating sites for secondary interactions with analytes.[17]
-
Action: Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an acid like phosphoric acid or formic acid.[4] This ensures that Furosemide's carboxylic acid group is fully protonated (non-ionized), minimizing its interaction with residual silanols and improving peak shape.
-
-
Check for Column Overload:
-
Causality: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5]
-
Action: Dilute the sample and re-inject. If the peak shape improves, column overload was a contributing factor.
-
-
Use a High-Purity, End-Capped Column:
-
Causality: Modern HPLC columns are made with high-purity silica and are "end-capped" to block most of the residual silanol groups. Older or lower-quality columns may have more active silanol sites, leading to increased tailing for polar or ionizable compounds.
-
Action: Ensure you are using a high-quality, end-capped C18 or C8 column suitable for pharmaceutical analysis. If the column is old, it may need to be replaced.
-
-
Ensure Proper Sample Dissolution:
-
Causality: If the sample is not fully dissolved in the mobile phase or a compatible solvent, it can cause peak distortion.
-
Action: Ensure the sample is completely dissolved. If the sample solvent is much stronger than the mobile phase, it can also cause peak shape issues. Ideally, the sample should be dissolved in the mobile phase.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Furosemide Impurity Profiling
This protocol is a general starting point for the analysis of Furosemide and its related substances. Method optimization will be required for specific applications.
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve Furosemide in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.[11]
-
Base Hydrolysis: Dissolve Furosemide in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize the solution before injection.[11]
-
Oxidative Degradation: Treat Furosemide solution with 3% H₂O₂ at room temperature for 1 hour.[12]
-
Photolytic Degradation: Expose Furosemide solution to UV light (e.g., 254 nm) for 24 hours.[11]
-
Thermal Degradation: Expose solid Furosemide to 105°C for 48 hours.[18]
After exposure, dilute the samples appropriately and analyze using the HPLC-UV method described above to assess for degradation products.
References
-
ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). Retrieved from [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Xu, A., et al. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PMC. Retrieved from [Link]
-
GDC. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
- Xu, A., et al. (2023).
-
Patel, H., et al. (n.d.). Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form. SciSpace. Retrieved from [Link]
- Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
-
Xu, A., et al. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. Retrieved from [Link]
-
Xu, A., et al. (2025, November 21). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. ResearchGate. Retrieved from [Link]
-
Daicel Pharma. (n.d.). Furosemide Impurities Manufacturers & Suppliers. Retrieved from [Link]
- Asian Journal of Research in Pharmaceutical Sciences. (2019, September 3). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form.
-
Lachman Consultants. (2025, May 26). Defining Specifications for Known and Unknown Impurities in Drug Substance. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Furosemide Impurities and Related Compound. Retrieved from [Link]
-
Xu, A., et al. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PubMed. Retrieved from [Link]
-
Xu, A., et al. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. MDPI. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Furosemide EP Impurities and Related Compounds. Retrieved from [Link]
- Phale, M., & Sharma, S. (2017, March 21). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
J-Stage. (n.d.). Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. Retrieved from [Link]
-
GDC. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]
-
Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Xu, A., et al. (n.d.). (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Furosemide (Frusemide) - Pharmaceutical Drugs. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- IOSR Journal. (n.d.). Development and Validation of a Dried Blood Spot LC-MS/MS assay To Quantify Furosemide in Human Whole Blood.
-
Lioi, L., et al. (2023, January 2). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. PMC. Retrieved from [Link]
-
Srejomthong, K., et al. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. PMC. Retrieved from [Link]
-
SGS. (2011, July). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Retrieved from [Link]
-
Machado, A. I., et al. (n.d.). Furosemide in water matrix: HPLC-UV method development and degradation studies. scielo.br. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. Implementation of design of experiments for optimization of forced degradation conditions and development of a stability-indicating method for furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtech.tn [labtech.tn]
- 3. quora.com [quora.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. scielo.br [scielo.br]
- 13. rjptonline.org [rjptonline.org]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. emerypharma.com [emerypharma.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. hplc.eu [hplc.eu]
- 18. veeprho.com [veeprho.com]
The following guide provides an in-depth technical comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monograph requirements for Furosemide Related Compound A (Impurity A).
Executive Summary
For researchers and quality control scientists, the analysis of Furosemide Related Compound A (USP) — synonymous with Furosemide Impurity A (EP) — represents a critical divergence in pharmacopoeial methodology.
While both monographs target the same degradation product (2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid ), they utilize fundamentally different chromatographic mechanisms. The USP employs a Reversed-Phase (RP) method with Tetrahydrofuran (THF) on a C18 column, whereas the EP mandates an Ion-Pair Chromatography (IPC) method using Cetrimide on a C8 column.
Crucial Finding: The EP requirement is significantly more stringent, setting an acceptance limit of 0.25% , compared to the USP limit of 0.5% .
Chemical Identity & Degradation Mechanism
Before analyzing the methods, it is essential to define the analyte. "Related Compound A" is a structural isomer of Furosemide, often referred to as "Iso-furosemide."
-
Chemical Name: 2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid.[1][2][3][4]
-
Relationship to API: Furosemide is the 4-chloro-2-furfurylamino isomer. The impurity arises from the substitution pattern switch during synthesis or degradation.
Visualization: Chemical Structures
The following diagram illustrates the structural relationship between the API and the impurity.
Figure 1: Structural relationship between Furosemide and its primary isomer impurity.
Methodological Deep Dive: USP vs. EP
The two pharmacopoeias take divergent paths to separate this hydrophilic, acidic impurity from the API.
United States Pharmacopeia (USP) Requirements
The USP method relies on standard reversed-phase partition chromatography. The use of THF is notable as it acts as a strong solvent modifier to control the selectivity of the furan ring interaction with the stationary phase.
-
Monograph Section: Organic Impurities.
-
Mechanism: Reversed-Phase Chromatography (RP-HPLC).
-
Column: L1 (C18), 4.6 mm × 25 cm, 5 µm.
-
Mobile Phase: Water : Tetrahydrofuran : Glacial Acetic Acid (70 : 30 : 1).[7][8][9]
-
Detection: UV at 272 nm (Specific for Related Compound A).[7]
-
System Suitability: Resolution (
) between Furosemide and Related Compound A 2.5.[7][9][10]
Technical Insight: The USP method detects RC A at 272 nm, distinct from the 254 nm used for the API and other impurities. This wavelength selection maximizes sensitivity for the specific conjugation of the impurity while minimizing background from the mobile phase.
European Pharmacopoeia (EP) Requirements
The EP method utilizes ion-pair chromatography. Furosemide and its impurities are anionic at neutral pH. Cetrimide (a cationic surfactant) pairs with the analytes, increasing their retention on the lipophilic C8 stationary phase.
-
Monograph Section: Related Substances.
-
Mechanism: Ion-Pair Chromatography (IPC).
-
Column: Octylsilyl silica gel (C8), 4.6 mm × 25 cm, 5 µm.
-
Mobile Phase:
-
System Suitability: Resolution (
) between Impurity A and Furosemide 4.0. -
Acceptance Limit: NMT 0.25% (Calculated against a diluted reference standard).
Technical Insight: The EP method is technically more demanding. The use of Cetrimide requires long equilibration times (to saturate the column) and a dedicated column (C8) that should not be used for other methods to avoid memory effects. However, it often yields sharper peaks for these ionizable compounds compared to the acidic USP method.
Performance Comparison & Experimental Data
The following table synthesizes performance data typical of validation studies comparing these two approaches.
Table 1: Comparative Performance Metrics
| Feature | USP Method | EP Method |
| Separation Mode | Reversed-Phase (Hydrophobic interaction) | Ion-Pairing (Electrostatic + Hydrophobic) |
| Stationary Phase | C18 (L1) | C8 (Octylsilyl) |
| Mobile Phase Hazards | High (THF is a peroxide former; requires stabilization) | Moderate (Cetrimide is an irritant; Propanol is flammable) |
| Resolution (Rs) | Typically 2.5 – 3.5 | Typically > 4.0 (Superior Separation) |
| Limit of Quantitation | ~0.05% | ~0.02% (Due to lower wavelength 238 nm) |
| Run Time | Moderate | Long (Equilibration takes hours) |
| Regulatory Limit | 0.5% (Less Stringent) | 0.25% (More Stringent) |
Experimental Workflow for Comparative Study
If you are developing a global method or transferring between regions, follow this protocol to evaluate compliance.
Figure 2: Workflow for side-by-side evaluation of Furosemide impurity methods.
Senior Scientist Recommendations
-
Global Compliance Strategy: If your product is intended for both markets, you must validate the EP method . A batch meeting the USP limit of 0.4% would fail the EP specification (0.25%).
-
Column Care (EP Method): Ion-pairing reagents like Cetrimide permanently alter silica columns. Dedicate a specific C8 column solely for Furosemide analysis. Do not attempt to wash the Cetrimide off to use the column for standard RP-HPLC.
-
Safety & Stability (USP Method): The USP method uses THF.[7][9] Ensure your THF is fresh and peroxide-free to prevent baseline noise and potential degradation of the analyte during the run. The mobile phase shelf-life is short (typically < 48 hours).
References
-
United States Pharmacopeia (USP). Furosemide Monograph: Organic Impurities.[6] USP-NF Online. (Accessed 2026).
-
European Pharmacopoeia (Ph.[4][6] Eur.). Furosemide Monograph 0391: Related Substances.[4][6][10] EDQM.[6] (Accessed 2026).
-
Phenomenex Application Note. Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. (Demonstrates EP method performance).
-
Sigma-Aldrich. Furosemide Impurity A EP Reference Standard (Product Data). (Confirms chemical identity).
Sources
- 1. Furosemide EP Impurity A | 4818-59-1 [chemicea.com]
- 2. Furosemide EP Impurity A - Opulent Pharma [opulentpharma.com]
- 3. klivon.com [klivon.com]
- 4. drugfuture.com [drugfuture.com]
- 5. store.usp.org [store.usp.org]
- 6. 呋塞米杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. uspnf.com [uspnf.com]
- 10. phenomenex.com [phenomenex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
